6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride
Description
6-(Dimethylamino)-4-phenylhexan-3-one hydrochloride is a synthetic organic compound characterized by a hexanone backbone substituted with a dimethylamino group at position 6 and a phenyl group at position 2. Its hydrochloride salt enhances stability and solubility in aqueous environments.
The compound shares key structural motifs with other dimethylamino-containing ketones, including:
- A tertiary amine (dimethylamino group) critical for receptor binding.
- Aromatic (phenyl or diphenyl) groups influencing lipophilicity and receptor interaction.
- A ketone group contributing to molecular rigidity.
Properties
CAS No. |
7512-06-3 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-14(16)13(10-11-15(2)3)12-8-6-5-7-9-12;/h5-9,13H,4,10-11H2,1-3H3;1H |
InChI Key |
CRRARLWACCXLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCN(C)C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-phenylhexan-3-one typically involves the reaction of a suitable precursor with dimethylamine and a phenyl-containing reagent. One common method is the alkylation of a ketone with dimethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-4-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1.1. Neuropharmacology
Synthetic cathinones, including 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride, are structurally related to amphetamines and have been studied for their effects on neurotransmitter systems. These compounds exhibit stimulant properties by increasing the release of dopamine and norepinephrine in the brain. Research indicates that they may have potential therapeutic applications in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD) : The stimulant effects could be harnessed for managing ADHD symptoms.
- Depression : Some studies suggest that compounds affecting dopamine levels may alleviate depressive symptoms in certain patients .
1.2. Neuroplasticity Research
Recent studies have highlighted the role of compounds like 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride in promoting neuroplasticity. Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections. This property is vital for recovery from brain injuries and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's influence on neuroplastic mechanisms may offer new avenues for therapeutic interventions .
Organic Synthesis Applications
2.1. Catalysis
The compound has been investigated as a potential catalyst in various organic reactions, particularly in asymmetric synthesis. Its structure allows it to participate in reactions that form carbon-carbon bonds, which are fundamental in constructing complex organic molecules. For instance, it can be utilized in:
- Diels-Alder reactions : These reactions are crucial for synthesizing cyclic compounds and can be enhanced by using 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride as a catalyst .
- Stetter reactions : This reaction type is significant for forming α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis .
3.1. Case Study: Stimulant Effects
A study conducted on synthetic cathinones, including 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride, revealed significant stimulant effects comparable to traditional amphetamines. The research involved behavioral assays in animal models to assess locomotor activity and reward pathways activated by the compound, demonstrating its potential for abuse and addiction .
3.2. Case Study: Neuroplasticity Enhancement
In a clinical trial assessing the effects of various compounds on neuroplasticity, researchers found that certain synthetic cathinones could enhance synaptic plasticity in rodent models. These findings suggest that 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride might play a role in cognitive enhancement therapies aimed at treating conditions like traumatic brain injury .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Pharmacology | ADHD treatment, Depression | Increases dopamine release; potential therapeutic use |
| Neuroplasticity Research | Cognitive enhancement therapies | Promotes synaptic plasticity; aids recovery from injuries |
| Organic Synthesis | Catalysis in Diels-Alder and Stetter reactions | Facilitates carbon-carbon bond formation |
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-4-phenylhexan-3-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methadone Hydrochloride
Chemical Structure: Methadone hydrochloride (6-(dimethylamino)-4,4-diphenyl-3-heptanone hydrochloride) differs by having a heptanone backbone, diphenyl groups at position 4, and a methyl group at position 5 . Pharmacology:
- Receptor Activity : Acts as a mu, delta, and kappa opioid receptor agonist, with weak NMDA antagonist activity .
- Pharmacokinetics : Oral bioavailability ~80%, half-life 15–60 hours, and duration of action 4–12 hours .
Therapeutic Use : Primarily used for opioid dependence and chronic pain management.
Key Differences :
- The diphenyl substitution in methadone enhances lipophilicity and prolongs half-life compared to the mono-phenyl group in 6-(dimethylamino)-4-phenylhexan-3-one hydrochloride .
- The heptanone backbone (vs. hexanone) may alter metabolic pathways and potency.
Isomethadone Hydrochloride
Chemical Structure: (5RS)-6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one hydrochloride (Isomethadone) includes a methyl group at position 5 and diphenyl groups .
Key Differences :
- The additional methyl group in isomethadone may influence metabolic stability compared to the target compound.
- Diphenyl vs. mono-phenyl substitution impacts receptor binding affinity .
S(+)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone Hydrochloride
Chemical Structure: This enantiomer features a heptanone backbone and diphenyl groups, similar to methadone, but with a specific S(+) configuration . Physical Properties: White solid, [α]²²_D = +140.9° (c = 1.1, EtOH), melting point 245°C . Key Differences:
4-(Dimethylamino)cyclohexanone Hydrochloride
Chemical Structure: A cyclohexanone ring substituted with a dimethylamino group at position 4 . Applications: Used in organic synthesis; lacks opioid activity due to the absence of aromatic phenyl groups critical for receptor binding. Key Differences:
- Cyclohexanone backbone reduces molecular flexibility compared to linear hexanone/heptanone analogs.
- Absence of phenyl groups diminishes lipophilicity and receptor interaction .
Pharmacokinetic and Pharmacodynamic Comparison
Research Findings and Implications
- Structural Impact on Activity: Diphenyl substitutions (methadone, isomethadone) enhance opioid receptor binding compared to mono-phenyl derivatives, likely due to increased hydrophobic interactions .
- Stereochemistry: Enantiomers like S(+)-6-(dimethylamino)-4,4-diphenyl-3-heptanone hydrochloride demonstrate the importance of chiral centers in optimizing therapeutic efficacy .
- Metabolism: Linear heptanone/hexanone backbones are susceptible to hepatic metabolism via cytochrome P450 enzymes, whereas cyclohexanone derivatives exhibit slower degradation .
Biological Activity
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride, commonly referred to as a synthetic cathinone, is part of a class of compounds known for their stimulant effects. These substances are structurally similar to naturally occurring cathinone found in the khat plant and have garnered attention due to their psychoactive properties and potential for abuse.
Chemical Structure and Properties
The compound's structure includes a dimethylamino group and a phenylhexanone backbone, which contribute to its biological activity. The molecular formula is CHN·HCl, indicating it is a hydrochloride salt.
Synthetic cathinones, including 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride, primarily act as monoamine transporter substrates , particularly affecting the dopamine (DAT) and norepinephrine (NET) transporters. Research indicates that these compounds can promote the release of neurotransmitters such as dopamine and norepinephrine, leading to increased stimulation and potential euphoric effects similar to those observed with amphetamines and cocaine .
Stimulant Effects
Studies have shown that synthetic cathinones exhibit stimulant effects characterized by increased locomotor activity and heightened alertness. These effects are attributed to their ability to inhibit the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft .
Neurotoxicity
Research has documented neurotoxic effects associated with synthetic cathinones. For instance, compounds like 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride may lead to oxidative stress and neuronal damage. A study on related compounds indicated that prolonged exposure could result in significant neurotoxic effects, including alterations in axonal transport mechanisms .
Case Studies
- Clinical Observations : In clinical settings, individuals using synthetic cathinones have reported severe psychological effects, including anxiety, paranoia, and hallucinations. These symptoms are often exacerbated by high doses.
- Forensic Analysis : In forensic cases, 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride has been identified in toxicology reports from individuals involved in violent crimes, suggesting a correlation between high plasma concentrations of the compound and aggressive behavior .
Pharmacokinetics
The pharmacokinetic profile of synthetic cathinones suggests rapid absorption and peak plasma concentrations occurring within hours post-administration. Elimination half-lives vary but typically range from 2 to 4 hours depending on the specific compound and dosage .
Comparative Analysis of Synthetic Cathinones
| Compound Name | Main Action | Neurotoxic Potential | Duration of Effect |
|---|---|---|---|
| 6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride | Stimulant (DAT/NET inhibition) | Moderate | 2-4 hours |
| Mephedrone | Stimulant (DAT/SERT inhibition) | High | 2-3 hours |
| MDPV | Stimulant (DAT/NET inhibition) | Very High | 5-8 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
